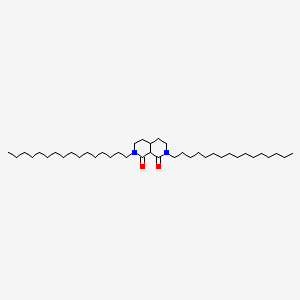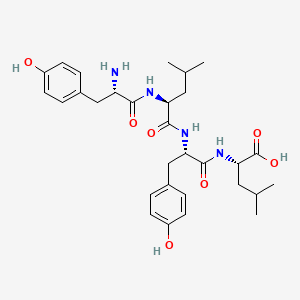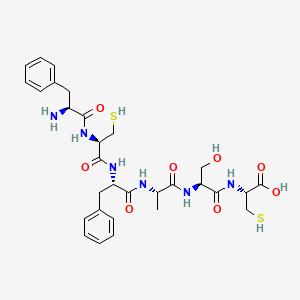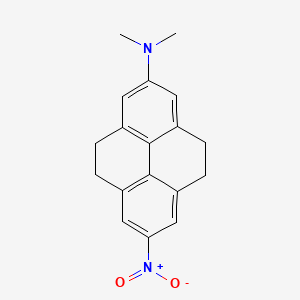![molecular formula C13H10N2O B14192388 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile CAS No. 923291-56-9](/img/structure/B14192388.png)
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile: is a chemical compound that belongs to the class of pyridoindoles Pyridoindoles are known for their diverse biological activities and are often found in various bioactive alkaloids and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile typically involves the cycloisomerization of allenyl indoles. One common method is the gold-catalyzed cycloisomerization, which has been shown to be effective in constructing the pyridoindole scaffold . The reaction conditions often involve the use of IPrAuCl/AgSbF6 as the catalyst, with the reaction proceeding at room temperature to yield the desired product in high enantioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyridoindole scaffold, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoindoles with different functional groups.
科学研究应用
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe to study biological processes and interactions, especially those involving indole-based compounds.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
6,7,8,9-Tetrahydropyrido[1,2-a]indole: A structurally similar compound that lacks the oxo and carbonitrile groups.
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole: Similar to the target compound but without the carbonitrile group.
Uniqueness
9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile is unique due to the presence of both the oxo and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
923291-56-9 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
9-oxo-7,8-dihydro-6H-pyrido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-9-4-1-2-5-11(9)15-7-3-6-12(16)13(10)15/h1-2,4-5H,3,6-7H2 |
InChI 键 |
DEJBKWKDTGYPKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3N2C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)



![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)


![2-[2-Fluoro-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B14192369.png)
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
